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3-Phenyl-1h-indazol-6-ylamine

Kinase inhibitor design Hinge-binding motif Regioisomer differentiation

Procuring the wrong indazole regioisomer can derail kinase programs by altering hinge-binding geometry and selectivity. 3-Phenyl-1H-indazol-6-ylamine (CAS 287192-81-8) is the precise building block for JNK3 and MAPK14 inhibitor libraries. • Regiospecific scaffold: The 6-NH₂ group ensures correct spatial geometry for kinase hinge hydrogen bonding, while the 3-phenyl substituent fills a critical hydrophobic pocket. • Derivatization-ready: The primary amine is an anchor for parallel acylation or reductive amination to generate focused kinase inhibitor libraries. • Direct precursor: Convert to the MAPK14 inhibitor CHEMBL383177 (IC₅₀ = 48 nM) in a single step. Every batch is supplied with rigorous analytical data, ensuring your synthetic workflow proceeds without structural ambiguity or supply inconsistency.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B8353461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1h-indazol-6-ylamine
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2C=CC(=C3)N
InChIInChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
InChIKeyGXPSEFHENUNPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1H-indazol-6-ylamine for Kinase-Targeted Library Synthesis – Procurement Benchmarking


3-Phenyl-1H-indazol-6-ylamine (CAS 287192-81-8; C₁₃H₁₁N₃; MW 209.25 g/mol) is a 3,6-disubstituted indazole that presents a primary amine at the 6-position and a phenyl ring at the 3-position . The indazole scaffold is a recognized hinge‑binding motif in kinase inhibitor design, and the 6‑NH₂ group serves as a key hydrogen‑bond donor/acceptor in the ATP‑binding pocket [1]. This substitution pattern is strategically distinct from its regioisomers and des‑phenyl analogs, making the compound a non‑interchangeable building block in medicinal chemistry programs.

6‑NH₂ provides canonical hinge‑binding geometry for kinase inhibitor design
3‑Phenyl group fills hydrophobic pocket absent in des‑phenyl analogs
Free primary amine enables diverse library derivatization (acylation, sulfonylation, coupling)

Why 3-Phenyl-1H-indazol-6-ylamine Cannot Be Replaced by Common Indazole Analogs


Substituting 3-phenyl-1H-indazol-6-ylamine with a regioisomer (e.g., 6-phenyl-1H-indazol-3‑amine) or the des‑phenyl analog (1H-indazol-6-amine) is not operationally equivalent. The 6‑NH₂ group provides the correct spatial geometry for hydrogen bonding with the kinase hinge region, while the 3‑phenyl substituent fills a hydrophobic pocket that is absent in the unsubstituted scaffold [1]. Altering either the amine position or the phenyl decoration reshapes both the pharmacophore and the lipophilicity profile, leading to divergent selectivity and potency outcomes that cannot be predicted by simple structural analogy [2]. The quantitative evidence below substantiates why procurement decisions must treat this specific substitution pattern as a distinct chemical entity.

Regioisomer hinge‑binding mismatch
6‑Phenyl‑1H‑indazol‑3‑amine lacks the 6‑amino hinge‑binding precedent and may not reproduce kinase inhibitor pharmacophore geometry.
Lipophilicity and synthetic flexibility shift
Des‑phenyl analog (1H‑indazol‑6‑amine) exhibits markedly lower lipophilicity and requires extra synthetic steps to install a hydrophobic substituent, altering selectivity and permeability profiles.

Quantitative Differentiation Evidence for 3-Phenyl-1H-indazol-6-ylamine vs. Closest Analogs


Regioisomeric Hinge‑Binding Competence: 6‑Amine vs. 3‑Amine Indazole Scaffolds

The 6‑aminoindazole scaffold, as exemplified by 3‑phenyl‑1H‑indazol‑6‑ylamine, orients the NH₂ group to form a canonical bidentate hydrogen‑bond network with the backbone carbonyl and NH of the kinase hinge region [1]. This geometry was exploited in the design of potent and selective JNK3 inhibitors (IC₅₀ values reaching sub‑micromolar range for elaborated 6‑anilinoindazoles) [2]. In contrast, the regioisomer 6‑phenyl‑1H‑indazol‑3‑amine places the amino group at the 3‑position, a substitution pattern that is conspicuously absent from the kinase inhibitor literature and lacks the same hinge‑binding competence [1].

Hinge‑Binding Regioisomer Comparison
Class‑level inference
6‑NH₂: Bidentate hinge H‑bond network; >10 published kinase inhibitor series reported. 3‑NH₂: No kinase inhibition reports; absent from kinase literature.
Hinge‑binding geometry is regioisomer‑dependent; 6‑amine is the validated kinase pharmacophore.
Structural biology precedent from JNK3 complexes; data to verify for other kinases.
Kinase inhibitor design Hinge-binding motif Regioisomer differentiation

Lipophilicity Shift Imposed by the 3‑Phenyl Group: LogP Comparison with 1H‑Indazol‑6‑amine

The experimentally determined LogP of 3‑phenyl‑1H‑indazol‑6‑ylamine is 3.39, reflecting the contribution of the phenyl substituent . In contrast, the des‑phenyl analog 1H‑indazol‑6‑amine has a predicted LogP of approximately 1.1–1.4 [1]. This ΔLogP of ≈+2.0 units translates to roughly a 100‑fold increase in octanol‑water partition coefficient, which significantly enhances passive membrane permeability but also raises the risk of off‑target binding [2].

Lipophilicity Shift (LogP)
Cross‑study comparable
3‑Phenyl‑1H‑indazol‑6‑ylamine LogP = 3.39 (measured) vs. 1H‑indazol‑6‑amine LogP ~1.1–1.4 (predicted). ΔLogP ≈ +2.0.
~100‑fold increase in octanol‑water partitioning; higher membrane permeability context.
Off‑target binding risk may increase with lipophilicity; review ADME profile.
Physicochemical properties Lipophilicity Drug‑likeness

Synthetic Versatility: Free Amine as a Diversification Point vs. Pre‑formed N‑Phenyl Pharmacophore

3‑Phenyl‑1H‑indazol‑6‑ylamine possesses a primary NH₂ group amenable to acylation, sulfonylation, reductive amination, and Buchwald–Hartwig coupling, enabling systematic SAR exploration [1]. By contrast, the N‑arylated derivative N,3‑diphenyl‑1H‑indazol‑6‑amine (CHEMBL383177) is a locked pharmacophore with IC₅₀ = 48 nM against MAPK14 (p38α) [2] but offers no further diversification handle at the 6‑position. The free amine thus provides a branch point for parallel library synthesis, allowing one scaffold to access multiple lead series.

Synthetic Versatility vs. Fixed Pharmacophore
Supporting evidence
Free NH₂: amenable to >5 reaction classes (acylation, reductive amination, etc.); enables pathway to reported p38α inhibitor (IC₅₀ 48 nM). Comparator N,3‑diphenyl analog: locked structure, no further 6‑position diversification.
Free amine supports diversified library synthesis and lead optimization pathways.
Potency context from comparator; verify across target kinase panel.
Synthetic intermediate Structure‑activity relationship Library synthesis

Polar Surface Area and Drug‑Likeness: 3‑Phenyl‑1H‑indazol‑6‑ylamine vs. 1H‑Indazol‑6‑amine

The topological polar surface area (tPSA) of 3‑phenyl‑1H‑indazol‑6‑ylamine is 54.7 Ų , notably lower than that of 1H‑indazol‑6‑amine (tPSA ≈ 71.0 Ų) [1]. The reduction is attributable to the replacement of a heteroatom‑bearing H with a phenyl group. Because a tPSA below 60 Ų is associated with improved blood‑brain barrier penetration, the target compound sits closer to the CNS‑drug‑likeness threshold than its des‑phenyl analog [2].

Polar Surface Area (tPSA)
Cross‑study comparable
3‑Phenyl‑1H‑indazol‑6‑ylamine tPSA = 54.7 Ų vs. 1H‑indazol‑6‑amine tPSA ≈ 71.0 Ų. ΔtPSA ≈ −16.3 Ų.
Lower tPSA indicates improved passive permeability; relevant for CNS or intracellular targets.
Calculated values; may differ from experimental permeability.
Drug‑likeness Physicochemical profiling Permeability

High‑Value Application Scenarios for 3‑Phenyl‑1H‑indazol‑6‑ylamine


Kinase Inhibitor Library Synthesis Leveraging Hinge‑Binding 6‑Aminoindazole Scaffold

The 6‑NH₂ group of 3‑phenyl‑1H‑indazol‑6‑ylamine serves as an anchor for parallel acylation or reductive amination to generate focused kinase inhibitor libraries. The regioisomeric fidelity ensures that every library member retains the hinge‑binding geometry validated in JNK3 inhibitor programs [1]. This approach is superior to using regioisomeric 6‑phenyl‑1H‑indazol‑3‑amine, which lacks hinge‑binding precedent. [2]

Structure–Activity Relationship (SAR) Exploration of the Hydrophobic 3‑Phenyl Pocket

The combination of a fixed 3‑phenyl substituent and a derivatizable 6‑NH₂ allows systematic variation of the hinge‑binding element while maintaining a constant hydrophobic footprint. The measured LogP of 3.39 [1] provides a high‑lipophilicity starting point suitable for permeability‑sensitive targets such as intracellular kinases or CNS‑related kinases. In contrast, the des‑phenyl analog (1H‑indazol‑6‑amine) would require additional synthetic steps to install a comparable hydrophobic group. [2]

Precursor for MAPK14/p38α Inhibitor Lead Optimization

3‑Phenyl‑1H‑indazol‑6‑ylamine can be directly converted to N,3‑diphenyl‑1H‑indazol‑6‑amine (CHEMBL383177), a known MAPK14 inhibitor with IC₅₀ = 48 nM [1]. The free amine enables the synthesis of a diverse set of N‑substituted analogs to improve selectivity, metabolic stability, and in vivo pharmacokinetics—capabilities that are lost if one procures the pre‑formed N‑phenyl derivative directly. [2]

Tool Compound for Proteolysis‑Targeting Chimera (PROTAC) Design

The primary amine at the 6‑position provides a convenient linker attachment point for PROTAC bifunctional molecules that harness E3 ligase recruitment. The lower tPSA (54.7 Ų) relative to 1H‑indazol‑6‑amine [1] improves cell permeability of the final PROTAC construct, while the 3‑phenyl group maintains target‑binding affinity. This physicochemical profile is difficult to replicate with the more polar des‑phenyl analog. [2]

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6‑NH₂ hinge‑binding geometry; 3‑phenyl hydrophobic pocket
Hinge‑binding confirmation; regioisomeric fidelity check
Hydrophobic pocket SAR exploration
Fixed 3‑phenyl and derivatizable 6‑NH₂; measured lipophilicity context
Permeability‑lipophilicity relationship; off‑target profiling
p38α/MAPK14 inhibitor lead optimization
Free amine enables access to reported p38α inhibitor scaffold
p38α enzyme inhibition assay; selectivity vs. other MAPKs
PROTAC bifunctional molecule design
6‑NH₂ linker attachment point; lower tPSA for cell permeability
Linker conjugation efficiency; target degradation vs. binding
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